3-(Trifluoromethoxy)thiophenol
Overview
Description
3-(Trifluoromethoxy)thiophenol is an organosulfur compound with the molecular formula C7H5F3OS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a thiophenol moiety.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethoxy)thiophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents, which can lead to the formation of reactive intermediates
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can cause changes in the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it may affect cell signaling by interacting with specific receptors or enzymes, leading to alterations in cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby modulating the cellular response to oxidative damage . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that it is sensitive to air and incompatible with oxidizing agents, which can affect its stability . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress responses. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential organ toxicity . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by enzymes involved in oxidative stress pathways, leading to the formation of reactive intermediates . These metabolic interactions can influence the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound may be actively transported into cells or tissues, where it can accumulate and exert its biochemical effects . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential toxicity in different biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence oxidative stress responses and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biochemical roles and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)thiophenol typically involves the introduction of the trifluoromethoxy group onto a thiophenol backbone. One common method is the late-stage C-H trifluoromethoxylation of arenes and heteroarenes using trifluoromethoxide anion as the limiting reagent. This reaction is mediated by silver salts under mild conditions, exhibiting broad substrate scope and functional-group compatibility.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of trifluoromethoxylating reagents and appropriate catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Trifluoromethylation: Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone under photoredox catalyst-free conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Trifluoromethylation: Trifluoromethyl phenyl sulfone and visible light are used for S-trifluoromethylation.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Substitution: Various substituted thiophenols.
Trifluoromethylation: S-trifluoromethylated thiophenols.
Scientific Research Applications
3-(Trifluoromethoxy)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)thiophenol involves its interaction with molecular targets through its trifluoromethoxy and thiophenol groups. The trifluoromethoxy group can participate in electron donor-acceptor interactions, while the thiophenol moiety can undergo various chemical transformations. These interactions and transformations are crucial for its biological and chemical activities .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)thiophenol
- 3,5-Bis(trifluoromethyl)benzenethiol
- 4-(Dimethylamino)thiophenol
- 3-Methoxythiophenol
Comparison: 3-(Trifluoromethoxy)thiophenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJGGOYNWFQKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380490 | |
Record name | 3-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-66-7 | |
Record name | 3-(Trifluoromethoxy)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethoxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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